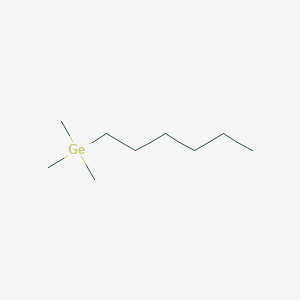![molecular formula C15H14N4O B14593738 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one CAS No. 61068-68-6](/img/structure/B14593738.png)
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3,3-dimethyltriazene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .
Analyse Chemischer Reaktionen
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it is used as a precursor for the synthesis of other acridine derivatives In biology, it is utilized in fluorescence microscopy and flow cytometry due to its fluorescent propertiesAdditionally, it is used in the industry for the development of advanced materials with unique optical properties .
Wirkmechanismus
The mechanism of action of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one involves its interaction with nucleic acids. The compound intercalates between the base pairs of DNA or RNA, leading to changes in the structural conformation of the nucleic acids. This interaction can affect various cellular processes, including replication and transcription. The molecular targets and pathways involved in these effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one include other acridine derivatives such as acridine orange and acridine yellow. These compounds share similar structural features but differ in their specific functional groups and applications. For example, acridine orange is widely used as a fluorescent dye in cell biology, while acridine yellow is used in histology for staining purposes. The uniqueness of this compound lies in its specific triazene functional group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
61068-68-6 |
|---|---|
Molekularformel |
C15H14N4O |
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
3-(dimethylaminodiazenyl)-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N4O/c1-19(2)18-17-10-7-8-12-14(9-10)16-13-6-4-3-5-11(13)15(12)20/h3-9H,1-2H3,(H,16,20) |
InChI-Schlüssel |
UMATZFWWUKGZDV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
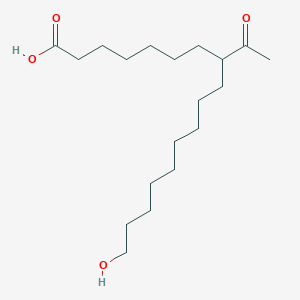
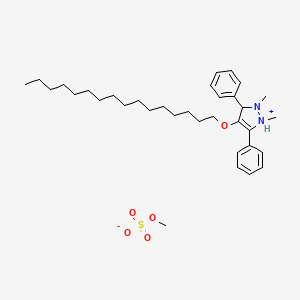
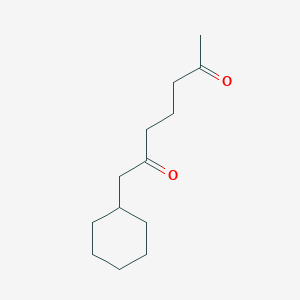
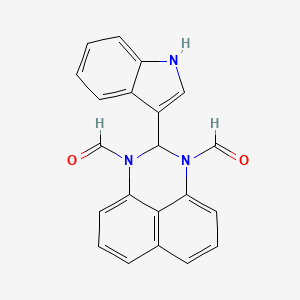
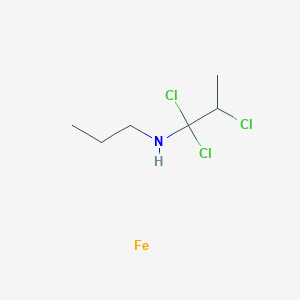
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
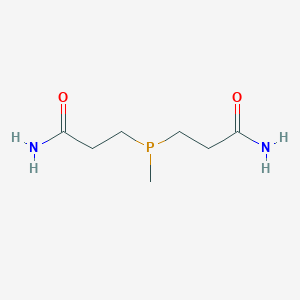
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
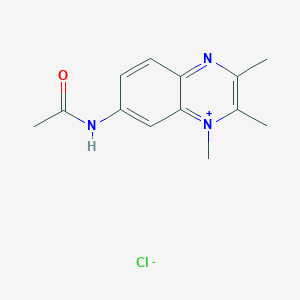
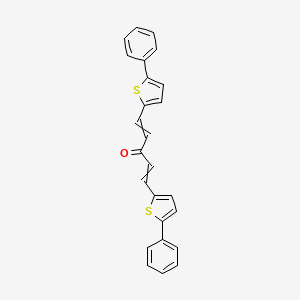

![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
